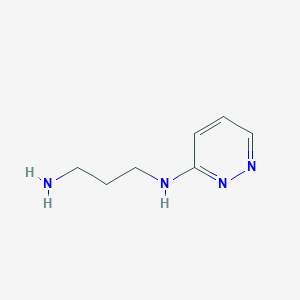

3-(3-Aminopropylamino)pyridazine

Description

Significance of Pyridazine (B1198779) Scaffolds in Research and Development

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a prominent feature in modern medicinal chemistry. Its unique physicochemical properties, including its polarity and hydrogen bonding capacity, make it an attractive scaffold for designing molecules that can effectively interact with biological targets.

Pyridazine and its derivatives are widely regarded as "privileged structures" in the field of medicinal chemistry. rjptonline.orgresearchgate.net This designation is attributed to their ability to serve as versatile core frameworks for the synthesis of compounds that exhibit a wide array of biological activities. rjptonline.orgresearchgate.net The inherent properties of the pyridazine ring, such as its high dipole moment and robust, dual hydrogen-bonding capacity, are crucial for its role in molecular recognition and drug-target interactions. nih.gov The two adjacent nitrogen atoms can engage with target proteins, enhancing the binding affinity and specificity of the molecule. nih.gov This capacity for versatile interaction allows the pyridazine scaffold to be a foundational element in the design of new drugs. rjptonline.orgresearchgate.net

The structural versatility of the pyridazine scaffold has enabled its incorporation into a multitude of compounds with significant biological relevance. researchgate.net Research has demonstrated that pyridazine derivatives possess a broad spectrum of pharmacological activities. rjptonline.orgresearchgate.net These compounds have been investigated for their potential as anticancer, antihypertensive, anti-inflammatory, antimicrobial, and antiviral agents, among others. researchgate.netresearchgate.netwestminster.ac.uk The pyridazine moiety can function as either the core framework or as a crucial "warhead" in these agents, highlighting its adaptability in targeting diverse biological processes. rjptonline.orgnih.gov This wide range of applications underscores the sustained interest in pyridazine-based compounds within academic and industrial research settings. rjptonline.orgresearchgate.net

Table 1: Reported Biological Activities of Pyridazine Derivatives

| Biological Activity | Description | References |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation through various mechanisms, including targeting tumor metabolism and signal transduction. | rjptonline.orgresearchgate.netnih.gov |

| Antihypertensive | Exerting effects that lead to the lowering of blood pressure. | researchgate.netresearchgate.net |

| Anti-inflammatory | Modulating inflammatory pathways to reduce inflammation. | researchgate.netwestminster.ac.uk |

| Antimicrobial | Exhibiting activity against various microorganisms, including bacteria and fungi. | researchgate.netwestminster.ac.uk |

| Antiviral | Showing potential in inhibiting the replication of viruses. | researchgate.net |

| Antituberculosis | Demonstrating activity against Mycobacterium tuberculosis. | researchgate.net |

| Antidepressant | Possessing properties that may alleviate symptoms of depression. | researchgate.net |

| Antidiabetic | Showing potential in the management of diabetes. | researchgate.netwestminster.ac.uk |

Context of Aminopyridazine Derivatives in Academic Research

The introduction of an amino group or an amino-containing side chain to the pyridazine scaffold creates the aminopyridazine class of compounds. This modification significantly influences the molecule's electronic properties and potential for biological interactions, making it a focal point of dedicated research.

Research into aminopyridines, which are structural cousins to aminopyridazines, has been extensive, driven by their capacity to interact with various enzymes and receptors due to their unique structural properties. researchgate.netnih.gov Aminopyridines, which are monoamino and diamino derivatives of pyridine (B92270), primarily function by blocking voltage-gated potassium channels. researchgate.netnih.gov They are foundational heterocycles in synthetic, natural product, and medicinal chemistry. researchgate.netnih.gov The pyridine scaffold itself is a key component in over 7,000 drug molecules and is the second most common heterocycle in FDA-approved drugs. mdpi.com

Similarly, aminopyridazine research has gained traction, exploring how the addition of an amino function to the diazine core modifies its activity. Studies have investigated the structural and spectral properties of aminopyridazines, comparing them to their aminopyridine counterparts to understand the influence of the second nitrogen atom. encyclopedia.pub For instance, research has shown a structural similarity between 4-aminopyridazine (B156604) and 4-aminopyridine, as well as between 3-aminopyridazine (B1208633) and 2-aminopyridine, based on their infrared spectra. encyclopedia.pub A recent study highlighted a novel aminopyridazine derivative of minaprine, which demonstrated enhanced anti-inflammatory effects compared to its parent compound. nih.gov

The specific subunit, 3-(3-aminopropylamino), appends a flexible, positively chargeable side chain to the pyridazine ring. While direct research on 3-(3-Aminopropylamino)pyridazine is limited in publicly available literature, the structural significance of this subunit can be inferred from structure-activity relationship (SAR) studies on related molecules.

The presence of an amino group is known to be a critical factor in the biological activity of many heterocyclic compounds. In pyridine derivatives, for example, the presence and position of an NH2 group can enhance antiproliferative activity. mdpi.com SAR studies on pyridazine derivatives have also shown that modifications to side chains are crucial for potency. For instance, in a series of pyrido[2,3-d]pyridazin-8(7H)-ones, a compound with a (3-(dimethylamino)propyl)amino side chain at the 5-position demonstrated excellent anti-inflammatory activity. researchgate.net This highlights the importance of the aminopropylamino linker in mediating biological effects.

The aminopropylamino moiety provides several key features:

Flexibility: The three-carbon chain allows the terminal amino group to orient itself in various conformations to find an optimal binding position within a target protein.

Basicity: The primary amino group is basic and will be protonated at physiological pH, allowing for ionic interactions (salt bridges) with acidic residues like aspartate or glutamate (B1630785) in a protein's active site.

Hydrogen Bonding: The -NH- linker and the terminal -NH2 group can both act as hydrogen bond donors, while the nitrogen atoms can act as acceptors, providing multiple points of interaction to stabilize binding.

Therefore, the 3-(3-Aminopropylamino) subunit is structurally relevant as it combines the established biological potential of the pyridazine core with a side chain capable of forming strong and specific interactions with biological targets, a critical feature in the design of bioactive compounds. nih.govmdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C7H12N4 |

|---|---|

Molecular Weight |

152.20 g/mol |

IUPAC Name |

N'-pyridazin-3-ylpropane-1,3-diamine |

InChI |

InChI=1S/C7H12N4/c8-4-2-5-9-7-3-1-6-10-11-7/h1,3,6H,2,4-5,8H2,(H,9,11) |

InChI Key |

DSMRHLONDNWWJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NN=C1)NCCCN |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 3 Aminopropylamino Pyridazine and Its Analogues

Direct Synthesis Approaches to 3-(3-Aminopropylamino)pyridazine

The direct formation of this compound can be achieved through established reactions that target the pyridazine (B1198779) ring itself. These methods are often the most straightforward for obtaining the title compound.

Nucleophilic Substitution Reactions in Pyridazine Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental method for the functionalization of pyridazines. youtube.com The pyridazine ring, being electron-deficient, is susceptible to attack by nucleophiles, particularly when a good leaving group is present at positions susceptible to substitution. For the synthesis of this compound, a common precursor would be a 3-halopyridazine, such as 3-chloropyridazine (B74176).

The reaction mechanism involves the nucleophilic attack of an amine on the carbon atom bearing the leaving group. youtube.comresearchgate.net This process is facilitated by the electron-withdrawing nature of the ring nitrogens, which helps to stabilize the negatively charged intermediate, often referred to as a Meisenheimer complex. nih.gov The subsequent departure of the halide ion restores the aromaticity of the ring, yielding the substituted product.

The direct reaction of 3-chloropyridazine with 1,3-diaminopropane (B46017) represents a primary route to this compound. The reaction is typically carried out in a suitable solvent and may require heating to proceed at a reasonable rate. youtube.com The use of a base can be beneficial to neutralize the hydrogen halide formed during the reaction.

Table 1: Proposed Nucleophilic Aromatic Substitution for this compound Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product |

| 3-Chloropyridazine | 1,3-Diaminopropane | Heat, Solvent (e.g., EtOH) | This compound |

The reactivity of halopyridazines in SNAr reactions is influenced by the nature of the halogen, with fluoro derivatives being the most reactive, followed by chloro, bromo, and iodo derivatives. nih.gov However, 3-chloropyridazine is often used due to its commercial availability and adequate reactivity.

Multi-component Reaction Pathways for Heterocycle Construction

Multi-component reactions (MCRs) offer an efficient approach to constructing heterocyclic scaffolds like pyridazine in a single step from three or more starting materials. nih.govyoutube.com While not a direct synthesis of this compound with the side chain already attached, MCRs can be employed to build a 3-aminopyridazine (B1208633) core, which can then be further elaborated.

For instance, aza-Diels-Alder reactions can be utilized to form the pyridazine ring. A reaction between a 1,2,4,5-tetrazine (B1199680) and an appropriate dienophile can lead to the formation of a dihydropyridazine (B8628806) intermediate, which upon elimination of nitrogen, yields the aromatic pyridazine. By choosing suitably functionalized starting materials, a 3-amino or a protected amino group can be incorporated into the final product.

Synthesis of Pyridazine Derivatives Incorporating Aminopropylamino Moieties

The synthesis of more complex analogues containing the aminopropylamino side chain involves multi-step sequences, often starting with the construction of a larger heterocyclic framework.

Routes to 3-[(3-Aminopropyl)amino]-1-oxo-1H-naphtho[2,1-b]pyran-2-carbaldehyde Analogues

The synthesis of a complex molecule such as 3-[(3-Aminopropyl)amino]-1-oxo-1H-naphtho[2,1-b]pyran-2-carbaldehyde is not explicitly detailed in the literature, but a plausible synthetic route can be proposed based on the synthesis of related fused heterocyclic systems like benzofuro[2,3-c]pyridazinones and pyrano[2,3-c]pyrazoles. zenodo.orgresearchgate.netnih.gov

A potential strategy would involve the initial construction of the naphthopyranone core. This could be followed by the formation of the pyridazinone ring fused to the pyran system. For example, a suitably substituted naphthopyran derivative with reactive functionalities could be reacted with hydrazine (B178648) or a hydrazine derivative to form the pyridazinone ring.

Once the naphtho[2,1-b]pyran-pyridazinone skeleton is in place, a halogen atom could be introduced at the 3-position of the pyridazine ring. This halogenated intermediate would then be a substrate for nucleophilic substitution with 1,3-diaminopropane, similar to the direct synthesis approach, to install the desired side chain. The final step would involve the introduction of the carbaldehyde group at the 2-position of the pyran ring, possibly through a Vilsmeier-Haack type reaction or by oxidation of a corresponding alcohol.

Synthesis of Pyridine (B92270) Derivatives Containing Aminopropylamino Linkers

The synthesis of pyridine derivatives bearing an aminopropylamino linker can be achieved through various methods, often involving the functionalization of a pre-formed pyridine ring. nih.gov A common strategy is the nucleophilic substitution of a halopyridine with 1,3-diaminopropane. For example, 2-chloropyridine (B119429) can react with 1,3-diaminopropane, often under thermal conditions, to yield N-(pyridin-2-yl)propane-1,3-diamine. youtube.com

Alternatively, modern cross-coupling reactions provide a versatile route. A Sonogashira coupling of a bromopyridine with a protected propargylamine (B41283) derivative can be performed, followed by the reduction of the alkyne to an alkane and subsequent deprotection and functionalization of the amino group to yield the desired aminopropylamino side chain. nih.gov

Advanced Synthetic Techniques and Catalysis in Pyridazine Functionalization

Modern synthetic organic chemistry offers powerful catalytic methods for the formation of carbon-nitrogen bonds, which are highly applicable to the synthesis of this compound and its analogues. The Buchwald-Hartwig amination is a cornerstone of this approach. wikipedia.orglibretexts.org

This palladium-catalyzed cross-coupling reaction allows for the efficient formation of C-N bonds between aryl or heteroaryl halides and amines. nih.govacsgcipr.org The synthesis of this compound from 3-chloropyridazine and 1,3-diaminopropane can be significantly improved by employing a Buchwald-Hartwig protocol. researchgate.net

These reactions typically utilize a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a bulky, electron-rich phosphine (B1218219) ligand (e.g., BINAP, XPhos, SPhos) and a base (e.g., NaOtBu, Cs₂CO₃). chemspider.comyoutube.com The choice of ligand is crucial and can be tailored to the specific substrates. This catalytic approach often proceeds under milder conditions and with higher yields and functional group tolerance compared to traditional SNAr reactions.

Table 2: Example of Buchwald-Hartwig Amination for Heteroaromatic Amines

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Product |

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOtBu | Toluene | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine chemspider.com |

Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, also provide an alternative for the amination of heteroaryl halides and have seen significant improvements with the development of new ligand systems. nih.gov

Ruthenium and Palladium Catalysis in Pyridazine Synthesis

Transition metal catalysis, particularly employing ruthenium and palladium, has become an indispensable tool for the construction of pyridazine cores and the functionalization of related heterocyclic systems. These metals facilitate a range of transformations, including cross-coupling reactions and cyclization processes, often with high efficiency and selectivity.

Ruthenium catalysts have demonstrated notable utility in the synthesis of pyridone derivatives through oxidative annulations of alkynes with acrylamides. acs.org This approach, characterized by its chemo- and regioselectivity, offers a significant advantage over related rhodium-catalyzed transformations. acs.org The use of inexpensive ruthenium catalysts makes these methods particularly attractive for broader applications. acs.org For instance, ruthenium complexes have been developed for various catalytic activities, including transfer hydrogenation, highlighting their versatility. acs.org Recent advancements have even led to the development of air- and moisture-stable ruthenium catalysts that are effective for a diverse range of reactions, simplifying experimental setups. youtube.com

Palladium catalysis, while not explicitly detailed in the direct synthesis of this compound in the provided results, is a cornerstone of heterocyclic chemistry. Its role in C-N and C-C bond formation through cross-coupling reactions is well-established and represents a viable strategy for the synthesis of substituted pyridazines.

A general route to pyridazin-3-one derivatives has been established through the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds in acetic anhydride. nih.gov This method proceeds via a condensation reaction followed by cyclization, yielding the pyridazin-3-one products in excellent yields. nih.gov

Table 1: Examples of Ruthenium and Palladium Catalyzed Reactions in Heterocycle Synthesis

| Catalyst Type | Reactants | Product Type | Key Features |

| Ruthenium | Acrylamides and Alkynes | 2-Pyridones | Inexpensive catalyst, high chemo- and regioselectivity. acs.org |

| Ruthenium | Ketones (for transfer hydrogenation) | Alcohols | High activity with NNN-type ligands. acs.org |

| Palladium | Aryl halides and Amines (General) | Arylamines | Widely applicable for C-N bond formation. |

One-Pot and Tandem Synthetic Methodologies for Nitrogen-Containing Heterocycles

The synthesis of various nitrogen heterocycles, including thiazoles and indole-fused systems, has been successfully achieved using one-pot methodologies. mdpi.comrsc.org For example, a one-pot, two-step method has been developed for transforming naphthoquinone derivatives into structurally complex indole-fused nitrogen heterocycles under aerobic conditions. rsc.org Similarly, the synthesis of tetrazoles, which are nitrogen-rich heterocycles, can be accomplished through tandem procedures. mdpi.com

Microwave-assisted organic synthesis has also emerged as a powerful tool for accelerating one-pot reactions. For instance, modified Biginelli and Hantzsch reactions carried out under microwave irradiation and solvent-free conditions have resulted in faster reaction times and improved yields for the synthesis of nitrogen-containing heterocycles compared to traditional methods. rsc.org

Table 2: Comparison of Synthetic Methodologies for Nitrogen Heterocycles

| Methodology | Description | Advantages |

| Step-wise Synthesis | Each reaction step is performed and the intermediate product is isolated and purified before the next step. | Allows for characterization of intermediates. |

| One-Pot Synthesis | Multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates. | Time and resource efficient, reduced waste, potentially higher overall yields. mdpi.comrsc.org |

| Tandem Reaction | A sequence of intramolecular or intermolecular reactions that occur sequentially in one pot to form a complex product. | High atom economy, can create multiple bonds and rings in a single operation. mdpi.com |

Derivatization and Structural Modification of 3 3 Aminopropylamino Pyridazine Scaffold

Strategies for Functionalization of the Pyridazine (B1198779) Core

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, presents unique opportunities and challenges for functionalization. Its electron-deficient nature influences its reactivity, making regioselective modifications a key focus of synthetic strategies.

Intramolecular Cyclization Reactions for Condensed Azaheterocycles

The aminopropylamino side chain of 3-(3-aminopropylamino)pyridazine can be strategically utilized to construct fused heterocyclic systems, known as condensed azaheterocycles. These reactions involve the formation of a new ring that shares one or more atoms with the original pyridazine core. For instance, intramolecular cyclization can lead to the formation of imidazo[1,2-b]pyridazines or other fused systems, depending on the reaction conditions and the presence of additional functional groups. Such cyclizations are often facilitated by the inherent nucleophilicity of the amino groups in the side chain, which can attack electrophilic centers introduced onto the pyridazine ring. The resulting condensed azaheterocycles often exhibit distinct biological activities compared to their monocyclic precursors due to their more rigid and complex three-dimensional structures.

Regioselective Functionalization Approaches

Achieving regioselectivity in the functionalization of the pyridazine ring is crucial for developing targeted structure-activity relationships. Various methods have been developed to control the position of substitution on the pyridazine core.

One notable approach is the use of Lewis acids to direct metalation to a specific carbon atom. For example, the use of mono- or bidentate boron Lewis acids can trigger a regioselective magnesiation or zincation of the pyridazine ring at either the C3 or C4 position. This allows for the subsequent introduction of a wide range of electrophiles at a predetermined site.

Another powerful strategy is the inverse-electron-demand Diels-Alder (IEDDA) reaction. In this approach, electron-deficient pyridazines (or their precursors like tetrazines) react with electron-rich dienophiles to form new, functionalized pyridazine derivatives with high regioselectivity. The regiochemical outcome of these cycloadditions is governed by the electronic properties and steric hindrance of the reacting partners. For example, the reaction of 1,2,3-triazines with 1-propynylamines can yield highly substituted 6-aryl-pyridazin-3-amines.

Chemical Modifications of the Aminopropylamino Side Chain

The aminopropylamino side chain provides a readily accessible handle for a variety of chemical modifications, allowing for the exploration of how changes in this region of the molecule impact biological activity.

Formation of Urea (B33335) and Thiourea (B124793) Derivatives

The primary and secondary amine groups within the aminopropylamino side chain are nucleophilic and can readily react with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. This type of modification introduces a hydrogen-bond donor and acceptor moiety, which can significantly alter the compound's interaction with biological targets. The synthesis of these derivatives is often straightforward, involving the simple addition of the amine to the corresponding isocyanate or isothiocyanate. Studies on other heterocyclic scaffolds have shown that the introduction of urea and thiourea functionalities can lead to compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.

Linker Extension and Cyclization Strategies

The length and flexibility of the aminopropylamino side chain can be modified through linker extension strategies. This can involve the addition of methylene (B1212753) units or other small spacer groups to increase the distance between the pyridazine core and the terminal amino group. Such modifications can be critical for optimizing the orientation of the molecule within a binding pocket.

Furthermore, the side chain itself can be cyclized to create more constrained analogues. For example, by introducing appropriate functional groups, it is possible to form a new heterocyclic ring incorporating the atoms of the aminopropylamino chain. These cyclization strategies reduce the conformational flexibility of the molecule, which can lead to an increase in binding affinity and selectivity for a particular biological target.

Structure-Activity Relationship (SAR) Studies via Derivatization

Systematic derivatization of the this compound scaffold is essential for elucidating structure-activity relationships (SAR). SAR studies aim to understand how specific structural features of a molecule contribute to its biological activity. By synthesizing and testing a series of related compounds with controlled modifications, researchers can identify the key pharmacophoric elements.

For instance, in a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives, it was found that introducing a lipophilic group at the C-5 position of the pyridazine ring enhanced acetylcholinesterase (AChE) inhibitory activity and selectivity. Conversely, modifications to the benzylpiperidine portion of the side chain were generally detrimental to activity.

The following table summarizes the general SAR trends observed for derivatives of the this compound scaffold and related structures.

| Modification Site | Modification Type | General Effect on Activity |

Systematic Variation of Substituents on the Pyridazine Nucleus

The introduction of various substituents onto the pyridazine ring of the this compound scaffold is a key strategy to explore and optimize its therapeutic potential. The nature, position, and electronic properties of these substituents can significantly influence the molecule's interaction with biological targets.

Research into pyridazine derivatives has demonstrated that the pyridazine nucleus can be readily functionalized. rjptonline.org For instance, in a study focused on a related pyridazine scaffold, 3,5-dimethoxy-4,6-dinitropyridazine-1-oxide, the methoxy (B1213986) groups served as reactive sites for nucleophilic substitution. This allowed for the regioselective introduction of various small amine nucleophiles, such as methylamine (B109427) and 2-aminoethanol. researchgate.net This approach highlights a viable synthetic route for creating a library of derivatives from a common pyridazine precursor. The resulting compounds, including 3,5-bis(methylamino)-4,6-dinitropyridazine-1-oxide and 3,5-bis((2-hydroxyethyl)amino)-4,6-dinitropyridazine-1-oxide, were synthesized and characterized, demonstrating the feasibility of systematic variation. researchgate.net

The following table illustrates the types of substituents that have been introduced onto pyridazine rings in various studies, which could be conceptually applied to the this compound scaffold.

| Scaffold | Reagents/Conditions | Substituents Introduced | Resulting Compounds | Reference |

| 3,5-dimethoxy-4,6-dinitropyridazine-1-oxide | Methylamine | Methylamino | 3,5-bis(methylamino)-4,6-dinitropyridazine-1-oxide | researchgate.net |

| 3,5-dimethoxy-4,6-dinitropyridazine-1-oxide | 2-aminoethanol | (2-hydroxyethyl)amino | 3,5-bis((2-hydroxyethyl)amino)-4,6-dinitropyridazine-1-oxide | researchgate.net |

| 3,5-dimethoxy-4,6-dinitropyridazine-1-oxide | Dimethylamine | Dimethylamino | 3,5-bis(dimethylamino)-4,6-dinitropyridazine-1-oxide | researchgate.net |

Impact of Functional Group Introduction on Biological Activity Profile

The introduction of different functional groups onto the pyridazine scaffold can have a profound effect on the biological activity of the resulting derivatives. The diverse biological activities associated with pyridazine derivatives, such as antibacterial, antifungal, anticancer, and antihypertensive properties, underscore the importance of this structural modification. researchgate.net

For example, the synthesis of new pyrido[3,4-d]pyridazine (B3350088) derivatives and their subsequent evaluation for in vitro antibacterial, antifungal, and antimycobacterial activities revealed that specific functional groups were crucial for potent activity. nih.gov In one study, the introduction of a 4-benzylpiperazin-1-yl group and a 4-benzylpiperidin-1-yl group at the 1-position of the pyrido[3,4-d]pyridazin-4(3H)-one core resulted in compounds with the highest antimycobacterial activity. nih.gov This suggests that bulky, lipophilic substituents can enhance the interaction with mycobacterial targets. However, these same compounds were found to be ineffective against the tested Gram-positive and Gram-negative bacteria and fungi, highlighting the specificity of the structure-activity relationship. nih.gov

Another study on new pyridazine derivatives reported that some of the synthesized compounds exhibited remarkable in vitro activity against Gram-positive bacteria, with particularly noteworthy results against Sarcina lutea. nih.gov This activity was attributed to the specific combination of the pyridazine core and the introduced side chains. nih.gov

The amine functional group itself is a key determinant of the biological properties of many organic compounds, contributing to their roles as amino acids, hormones, and neurotransmitters. nih.gov The basicity conferred by the lone pair of electrons on the nitrogen atom is often crucial for biological interactions. nih.gov

The table below summarizes the observed impact of specific functional group introductions on the biological activity of pyridazine-related scaffolds.

| Scaffold | Introduced Functional Group | Biological Activity Tested | Observed Impact | Reference |

| Pyrido[3,4-d]pyridazin-4(3H)-one | 1-(4-benzylpiperazin-1-yl) | Antimycobacterial, Antibacterial, Antifungal | Highest antimycobacterial activity; Ineffective against tested bacteria and fungi | nih.gov |

| Pyrido[3,4-d]pyridazin-4(3H)-one | 1-(4-benzylpiperidin-1-yl) | Antimycobacterial, Antibacterial, Antifungal | High antimycobacterial activity; Ineffective against tested bacteria and fungi | nih.gov |

| Pyridazine derivatives | Various | Antibacterial (Gram-positive) | Remarkable activity against Sarcina lutea | nih.gov |

Computational and Theoretical Chemistry Studies

Quantum Mechanical and Molecular Mechanics Investigations

Quantum mechanical (QM) and molecular mechanics (MM) studies offer a foundational understanding of the intrinsic properties of pyridazine-based molecules.

Theoretical calculations, particularly using Density Functional Theory (DFT), have been employed to investigate the electronic structure of pyridazine (B1198779) derivatives. These studies provide insights into the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net The analysis of MEP helps in identifying the regions of a molecule that are prone to electrophilic and nucleophilic attack, which is crucial for understanding intermolecular interactions. For instance, computational studies on pyridazine derivatives have been used to calculate properties like ionization potentials and proton affinities to understand their antioxidative mechanisms. researchgate.net The energy gap between the HOMO and LUMO is a key parameter that helps in determining the chemical reactivity and kinetic stability of the molecule. researchgate.net

Conformational analysis is critical for understanding the three-dimensional structure of flexible molecules like derivatives of 3-(3-aminopropylamino)pyridazine. The side chain of this compound can adopt various conformations, which can influence its binding to a biological target. Semi-empirical PM3 methods have been used to calculate the conformational parameters, including bond lengths, bond angles, and torsion angles, for novel pyridazinone systems. researchgate.net These studies help in identifying the most stable, low-energy conformations of the molecules, which are presumed to be the bioactive conformations when interacting with a receptor. researchgate.net

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is widely used to understand the binding mechanisms of pyridazine derivatives to various biological targets.

Molecular docking studies have been instrumental in predicting how derivatives of pyridazine and aminopyridazine bind to a range of important biological targets.

GABA-A Receptor: Docking studies on aminopyridazine derivatives have been performed to predict their binding mode within the GABA-A receptor, a key target for anticonvulsant drugs. dovepress.com These studies help to understand how these compounds act as competitive antagonists. nih.gov

VEGFR-2: Novel pyridine-derived compounds have been docked into the ATP-binding site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) to predict their binding interactions. nih.govnih.gov This is crucial for the development of anti-angiogenic agents for cancer therapy.

CDK2: Pyridine (B92270) and pyrazolopyridine derivatives have been evaluated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. semanticscholar.orgnih.govresearchgate.net Docking studies have suggested that these compounds can adopt binding modes similar to known reference inhibitors in the CDK2 active site. semanticscholar.orgnih.govresearchgate.net

α-Glucosidase: Numerous studies have conducted molecular docking of pyridazine derivatives into the active site of the α-glucosidase enzyme to understand their potential as antidiabetic agents. tandfonline.comnih.govnih.govresearchgate.nettandfonline.com The results indicate that the stability of the ligand-enzyme complex is often due to hydrogen bonding and hydrophobic interactions. nih.gov

AChE: Pyridyl-pyridazine and related heterocyclic derivatives have been docked to the active site of acetylcholinesterase (AChE) to identify their binding modalities. nih.govresearchgate.net These studies are vital for developing potential treatments for Alzheimer's disease. nih.gov

A key outcome of molecular docking studies is the identification of specific amino acid residues that are crucial for the binding of a ligand.

With α-glucosidase , docking studies of pyridazine N-aryl acetamides have been performed to determine their modes of interaction within the enzyme's active site. nih.gov

With the GABA-A receptor , docking models suggest that aromatic and hydrophobic groups at the sixth position of the 3-aminopyridazine (B1208633) system can engage in aromaticity and hydrophobic interactions with residues such as LEU 99, GLU 155, and TYR 97. dovepress.com A π-stacking interaction with TYR 1493 has also been noted. dovepress.com

With AChE , docking of pyridyl-pyridazine derivatives revealed pi-pi stacking interactions with Trp 286 and Tyr 341. nih.gov Other derivatives were found to form hydrogen bonds with Tyr 341 and Ser 293. nih.gov

With CDK2/4/6 , key residue differences in the ATP-binding sites, such as Ile10/12/19, Lys33/35/43, and Asp145/158/163, have been identified as critical for influencing the potency of inhibitors. nih.gov

Interactive Table: Molecular Docking of Pyridazine Derivatives with Various Targets

| Target Protein | Derivative Class | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| GABA-A Receptor | Aminopyridazines | LEU 99, GLU 155, TYR 97, TYR 1493 | Hydrophobic, π-stacking | dovepress.com |

| AChE | Pyridyl-pyridazines | Trp 286, Tyr 341, Ser 293 | π-π stacking, Hydrogen bond | nih.gov |

| α-Glucosidase | Pyridazine-triazoles | Not specified | Hydrophobic, Hydrogen bond | nih.gov |

| CDK2 | Pyrazolopyridines | Not specified | Similar to reference compound | semanticscholar.orgnih.govresearchgate.net |

| VEGFR-2 | Naphthylpyridines | Not specified | Predicted binding to target | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational methods used to correlate the chemical structure of compounds with their biological activity.

QSAR models have been developed for aminopyridazine derivatives acting as GABA-A receptor antagonists. dovepress.com In one such study, a descriptor-based QSAR model was developed and validated, explaining 51.1% of the variance in GABA-A receptor antagonism. dovepress.com For CDK2 inhibitors, a 2D-QSAR model was generated to determine the structural requirements controlling their inhibitory activity. semanticscholar.orgnih.govresearchgate.net

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For aminopyridazine derivatives targeting the GABA-A receptor, pharmacophore models have predicted that hydrophobicity and aromaticity at the sixth position, along with aliphatic hydrophobic substituents at the fourth position of the aminopyridazine nucleus, are important structural features. dovepress.com These models are often correlated with docking studies to provide a comprehensive understanding of the structure-activity relationship. dovepress.com Similar pharmacophore modeling approaches have been applied to other pyridine derivatives to identify inhibitors for targets like nitric oxide synthases and for vasorelaxant agents. nih.govrsc.org

Interactive Table: QSAR Model Statistics for Pyridine/Pyridazine Derivatives

| Derivative Class | Target | QSAR Model Type | R² | Q² | pred_R² | Reference |

|---|---|---|---|---|---|---|

| Aminopyridazines | GABA-A Receptor | 2D-QSAR | 0.511 | - | - | dovepress.com |

| 2-aminopyridines | Nitric Oxide Synthase | 3D-QSAR (k-NN MFA) | 0.8739 | 0.8377 | 0.8159 | nih.gov |

| Quinolines | Tubulin | 3D-QSAR (Pharmacophore) | 0.865 | 0.718 | - | nih.gov |

Development of Predictive Models for Biological Efficacy

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for "this compound" are not extensively documented in publicly available literature, the methodologies are well-established through studies on analogous aminopyridazine derivatives.

A pertinent study on a series of 33 aminopyridazine derivatives of γ-aminobutyric acid (GABA) acting as selective GABA-A receptor antagonists provides a framework for how such predictive models are developed. dovepress.com In this research, a descriptor-based QSAR model was constructed to predict the binding affinity of these compounds to the GABA-A receptor. The model's primary goal was to identify the key molecular descriptors that influence biological activity.

The development of such a model involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be categorized as constitutional, geometrical, and physicochemical descriptors.

Model Building: Statistical methods, such as multiple linear regression, are employed to build a mathematical equation that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested through internal and external validation techniques to ensure its robustness and reliability.

In the aforementioned study of aminopyridazine derivatives, the developed QSAR model was able to explain a significant portion of the variance in the GABA-A receptor antagonism. dovepress.com Although the specific compound "this compound" was not part of this particular study, the approach demonstrates how a predictive model for its biological efficacy could be established. Such a model would be invaluable for designing novel analogs with potentially enhanced activity.

Table 1: Illustrative Molecular Descriptors Used in QSAR Studies of Aminopyridazine Derivatives

| Descriptor Type | Descriptor Name | Description |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in a molecule. |

| Number of Rotatable Bonds | The count of bonds that allow free rotation around them. | |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. |

| Molecular Volume | The volume occupied by the molecule. | |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. |

| Topological Polar Surface Area (TPSA) | The sum of the surface areas of polar atoms, related to membrane permeability. |

This table is illustrative and based on common descriptors used in QSAR studies.

Elucidation of Essential Structural Features for Receptor Binding (e.g., hydrophobicity, aromaticity, hydrogen bond donors/acceptors)

Beyond predicting biological activity, computational studies are instrumental in elucidating the specific structural features of a molecule that are crucial for its interaction with a biological target. Techniques like pharmacophore modeling and analysis of QSAR models can pinpoint the essential steric, electronic, and hydrophobic properties required for effective receptor binding.

Pharmacophore modeling identifies the 3D arrangement of essential features that a molecule must possess to be recognized by a receptor. For the aminopyridazine class of compounds, studies have highlighted the importance of several key features:

Hydrophobicity and Aromaticity: Research on aminopyridazine derivatives has indicated that the presence of aromatic and hydrophobic groups at specific positions on the pyridazine ring can significantly enhance binding affinity. dovepress.com These features likely engage in hydrophobic and π-stacking interactions with aromatic amino acid residues within the receptor's binding pocket.

Hydrogen Bond Donors and Acceptors: The amino group at the 3-position of the pyridazine ring is a critical feature, acting as a hydrogen bond donor. The nitrogen atoms within the pyridazine ring itself can function as hydrogen bond acceptors. These interactions are fundamental for anchoring the ligand within the binding site and ensuring a specific orientation. The aminopropyl side chain of "this compound" introduces additional hydrogen bond donor and acceptor capabilities.

Cationic Center: The 3-amino group can be protonated under physiological conditions, creating a cationic center. This positive charge can form crucial electrostatic interactions with negatively charged residues in the receptor, further stabilizing the ligand-receptor complex. dovepress.com

The analysis of QSAR models also provides insights into these structural requirements. The descriptors that are found to be significant in the QSAR equation directly point to the molecular properties that govern biological activity. For instance, a positive coefficient for a hydrophobicity descriptor would suggest that increasing the hydrophobicity of a particular region of the molecule would lead to higher activity.

Table 2: Key Structural Features and Their Putative Roles in Receptor Binding of Aminopyridazine Derivatives

| Structural Feature | Putative Role in Receptor Binding |

| Pyridazine Ring | Provides a rigid scaffold; nitrogen atoms act as hydrogen bond acceptors. |

| 3-Amino Group | Acts as a hydrogen bond donor; forms a cationic center for electrostatic interactions. |

| Substituents on the Ring | Influence hydrophobicity, aromaticity, and steric fit within the binding pocket. |

| Side Chains (e.g., Aminopropyl) | Provide additional points for hydrogen bonding and can influence overall conformation and flexibility. |

This table summarizes general findings for the aminopyridazine class of compounds.

Biological Activity and Mechanistic Insights in Vitro and Non Clinical Research

Anti-Cancer and Anti-Proliferative Research

The pyridazine (B1198779) moiety is a key component in various compounds designed to combat cancer through different mechanisms, including the inhibition of critical enzymes and pathways that drive tumor growth and vascularization.

The anti-cancer potential of pyridazine derivatives is significantly linked to their ability to inhibit protein kinases, which are crucial regulators of cellular processes. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary target, as its signaling pathway is essential for angiogenesis—the formation of new blood vessels that supply tumors with nutrients. nih.govnih.gov

Several studies have highlighted the efficacy of pyridazine-based compounds as potent VEGFR-2 inhibitors. In a quest to develop novel antiangiogenic agents, four series of pyridazine derivatives were synthesized and evaluated. nih.gov Five of these compounds demonstrated potent inhibition of VEGFR-2, with IC₅₀ values ranging from the low micromolar to the nanomolar scale. nih.gov Notably, the derivative 3-[4-{(6-oxo-1,6-dihydropyridazin-3-yl)oxy}phenyl]urea exhibited an exceptionally potent IC₅₀ of 60.7 nM. nih.gov Another study designed and synthesized a novel pyridine (B92270) derivative that also showed significant VEGFR-2 inhibition with an IC₅₀ value of 65 nM. nih.gov

| Compound Derivative | Target Kinase | IC₅₀ Value | Reference |

|---|---|---|---|

| 3-[4-{(6-oxo-1,6-dihydropyridazin-3-yl)oxy}phenyl]urea | VEGFR-2 | 60.7 nM | nih.gov |

| (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide | VEGFR-2 | 65 nM | nih.gov |

| Pyridazine Derivative 8c | VEGFR-2 | 1.8 µM | nih.gov |

| Pyridazine Derivative 8f | VEGFR-2 | 1.3 µM | nih.gov |

| Pyridazine Derivative 15 | VEGFR-2 | 1.4 µM | nih.gov |

| Pyridazine Derivative 18c | VEGFR-2 | 107 nM | nih.gov |

Cyclin-dependent kinases (CDKs), such as CDK2, are another class of enzymes critical for cell cycle progression, and their inhibition is a promising strategy for cancer therapy. nih.gov While compounds like 3-aminopyrazole (B16455) derivatives have been identified as nanomolar inhibitors of the CDK2/cyclin A complex, specific research directly linking 3-(3-aminopropylamino)pyridazine to CDK2 inhibition is not prominently featured in the available literature. nih.gov

Consistent with their activity as VEGFR-2 inhibitors, pyridazine derivatives have demonstrated significant antiangiogenic effects in cellular models. Angiogenesis is a critical process for tumor growth and metastasis. nih.gov The inhibition of Human Umbilical Vein Endothelial Cell (HUVEC) proliferation is a standard in vitro assay to assess a compound's antiangiogenic potential.

The same pyridazine derivatives that potently inhibited VEGFR-2 also showed excellent inhibition of VEGF-stimulated proliferation of HUVECs at a concentration of 10 µM. nih.gov This finding directly links their molecular-level kinase inhibition to a functional cellular outcome, reinforcing their potential as antiangiogenic agents. nih.gov These results indicate that the pyridazine scaffold can effectively disrupt the signaling pathways that lead to the formation of new blood vessels.

A key hallmark of cancer is uncontrolled cell proliferation, often due to a dysfunctional cell cycle and evasion of programmed cell death, or apoptosis. researchgate.net Pyridazine-containing compounds have been shown to intervene in these processes.

Studies on pyrazolo[3,4-d]pyridazine derivatives, which feature a fused pyridazine ring system, have provided significant mechanistic insights. One such derivative, PPD-1, was found to induce cell cycle arrest at the Sub G1 and G2/M phases in A549 lung cancer cells. nih.govmdpi.com This arrest is a crucial mechanism to halt the division of cancer cells.

Furthermore, PPD-1 treatment led to a dramatic increase in apoptosis. nih.govmdpi.com The percentage of apoptotic cells in the treated A549 cell line rose to 10.06%, compared to just 0.57% in untreated cells. nih.govmdpi.com This pro-apoptotic effect is achieved by modulating key regulatory proteins. The treatment caused a significant overexpression of the effector caspase-3 (7.19-fold), the pro-apoptotic protein Bax (7.28-fold), and the tumor suppressor p53 (5.08-fold). nih.govmdpi.com Concurrently, it inhibited the expression of the anti-apoptotic Bcl-2 gene, thereby disrupting the critical Bcl-2/Bax balance that often determines a cell's fate. nih.govmdpi.com The induction of apoptosis through the activation of caspases is a well-established mechanism for many chemotherapeutic agents. mdpi.comnih.gov

| Compound Type | Cell Line | Observed Effect | Key Molecular Changes | Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-d]pyridazine derivative (PPD-1) | A549 (Lung Cancer) | Sub G1 and G2/M cell cycle arrest | - | nih.govmdpi.com |

| Pyrazolo[3,4-d]pyridazine derivative (PPD-1) | A549 (Lung Cancer) | Induction of apoptosis (10.06% vs 0.57% in control) | Overexpression of caspase-3, Bax, and p53; Inhibition of Bcl-2 | nih.govmdpi.com |

Antimicrobial and Antifungal Investigations

In addition to anti-cancer research, the pyridazine scaffold has been explored for its ability to combat microbial and fungal pathogens, addressing the urgent need for new antimicrobial agents.

Derivatives of pyridazine have demonstrated a broad spectrum of antibacterial activity. In one study, novel pyridazin-3(2H)-one derivatives were screened against a panel of bacteria. researchgate.net One compound was identified as the most active against the Gram-positive methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 4.52 µM. researchgate.net Another derivative in the same study proved to be the most potent against the Gram-negative bacteria Acinetobacter baumannii and Pseudomonas aeruginosa, with MIC values of 3.74 µM and 7.48 µM, respectively. researchgate.net Other research has also confirmed the activity of pyridazine derivatives against Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. medwinpublishers.comnih.gov

| Compound Derivative | Bacterial Strain | Gram Type | MIC (µM) | Reference |

|---|---|---|---|---|

| Pyridazin-3(2H)-one derivative 3 | S. aureus (MRSA) | Gram-positive | 4.52 | researchgate.net |

| Pyridazin-3(2H)-one derivative 13 | A. baumannii | Gram-negative | 3.74 | researchgate.net |

| Pyridazin-3(2H)-one derivative 13 | P. aeruginosa | Gram-negative | 7.48 | researchgate.net |

| Pyridazin-3(2H)-one derivative 7 | E. coli | Gram-negative | 7.8 | researchgate.net |

| Pyridazin-3(2H)-one derivative 7 | S. aureus (MRSA) | Gram-positive | 7.8 | researchgate.net |

The investigation into pyridazine derivatives extends to their potential as antifungal agents. Research has shown that certain pyridazinium compounds are active against the opportunistic yeast Candida albicans. medwinpublishers.com A mini-review also highlights that pyrazolo-pyridazine derivatives have been screened for their in vitro antifungal activities, with several compounds exhibiting potent effects. While the specific spectrum can vary based on the derivative's structure, the pyridazine core is a recurring motif in the development of new antifungal compounds.

Anti-malarial Research

The search for new and effective anti-malarial agents is a global health priority due to the emergence of drug-resistant strains of the malaria parasite, Plasmodium falciparum. nih.gov Pyridine-containing compounds have shown promise in this area. nih.gov

Several studies have evaluated the in vitro antiplasmodial activity of various amide and thioamide compounds with pyridine cores against the intraerythrocytic stage of P. falciparum. nih.gov These assessments utilize methods like the SYBR Green I-based fluorescence assay to determine the concentration at which the compounds inhibit parasite growth. nih.govnih.gov

Research has shown that certain pyridine carboxamides and thiocarboxamides exhibit anti-proliferative activity against P. falciparum. nih.gov For instance, the thiocarboxamide derivative, pyridine 13i, was identified as a particularly potent inhibitor of parasite growth. nih.gov The activity of these compounds is often compared to standard anti-malarial drugs like chloroquine. nih.gov The selectivity of these compounds is also an important factor, with a higher selectivity index indicating a greater effect on the parasite compared to human cells. scielo.br

Table 3: In Vitro Antiplasmodial Activity of Selected Pyridine Derivatives

| Compound | Parasite Strain | IC50 (µM) |

| Pyridine 13i | P. falciparum | 0.142 |

| Thiocarboxamide 13f | P. falciparum | 109 |

| Thiocarboxamide 13g | P. falciparum | 80 |

IC50 values represent the concentration required to inhibit 50% of parasite growth.

A key mechanism of action for many anti-malarial drugs is the inhibition of hemozoin formation. medipol.edu.trresearchgate.net During its life cycle within red blood cells, the malaria parasite digests hemoglobin, releasing toxic heme. medipol.edu.tr The parasite detoxifies this heme by converting it into an insoluble crystalline form called hemozoin, which is biochemically equivalent to β-hematin. medipol.edu.trresearchgate.net Inhibition of this process leads to the accumulation of toxic heme, which is lethal to the parasite. medipol.edu.tr

The ability of a compound to inhibit β-hematin formation is often assessed using a colorimetric assay. researchgate.net While some anti-malarial drugs, like chloroquine, are potent inhibitors of β-hematin formation, the mechanism of others is less clear. nih.gov For some pyridine-containing compounds, research has indicated that their anti-malarial activity is not due to the inhibition of hemozoin formation, suggesting alternative mechanisms of action. nih.gov

Other Mechanistic Investigations

Interaction with Enzymes (e.g., α-glucosidase, IDO1)

There is no published research specifically investigating the inhibitory or interactive effects of this compound on α-glucosidase or IDO1.

In the broader context of drug discovery, various heterocyclic compounds, including derivatives of pyridazine, have been explored for their potential as enzyme inhibitors. For instance, some pyridazine derivatives have been synthesized and evaluated as potential inhibitors of α-glucosidase, an enzyme targeted in the management of type 2 diabetes. researchgate.netresearchgate.net Similarly, the inhibition of IDO1, an enzyme implicated in tumor immune escape, is a significant area of cancer immunotherapy research, with various heterocyclic scaffolds being investigated for their potential to block its activity. nih.govnih.govgoogle.com However, without specific studies on this compound, its activity against these enzymes remains unknown.

Modulation of Polyamine-Related Pathways

No studies were found that specifically detail the effects of this compound on polyamine metabolism.

Polyamines are crucial for cell growth and proliferation, and their metabolic pathways are tightly regulated. nih.gov The modulation of these pathways is a strategy being explored for therapeutic intervention in various diseases, including cancer. Some research has examined the influence of different heterocyclic and nitrogen-containing compounds on the enzymes involved in polyamine degradation, such as spermine (B22157) oxidase (SMO), polyamine oxidase (PAO), and diamine oxidase (DAO). nih.gov However, the specific impact of this compound on these or any other components of the polyamine pathway has not been reported.

Advanced Characterization and Analytical Methodologies

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of 3-(3-Aminopropylamino)pyridazine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environments of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The chemical shifts (δ) in NMR spectra provide information about the electronic environment of each nucleus, while coupling patterns in ¹H NMR reveal the connectivity of adjacent protons.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyridazine (B1198779) ring and the aminopropyl side chain. The aromatic protons on the pyridazine ring would typically appear in the downfield region, while the aliphatic protons of the propyl chain would be found in the upfield region. The protons of the amine groups would likely appear as broad signals.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The carbon atoms of the pyridazine ring are expected to resonate at lower field (higher ppm) compared to the aliphatic carbons of the aminopropyl side chain due to the influence of the aromatic system and electronegative nitrogen atoms.

A study on a related compound, N,N-bis(3-(pyridazin-3-ylamino)propyl)amine, provides insights into the expected NMR data for this compound. The ¹H NMR spectrum of this related compound in DMSO-d₆ showed signals for the pyridazine ring protons in the range of δ 6.81-8.59 ppm and the aliphatic protons of the propyl chains between δ 1.71 and 3.33 ppm. In the ¹³C NMR spectrum, the pyridazine carbons were observed at δ 114.2, 128.5, 148.2, and 158.5 ppm, while the aliphatic carbons appeared at δ 28.5 and 44.8 ppm.

| Technique | Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| ¹H NMR | ¹H | ~8.6 | Pyridazine Ring Proton |

| ~7.2 | Pyridazine Ring Proton | ||

| ~6.8 | Pyridazine Ring Proton | ||

| ~1.7-3.4 | Aminopropyl Chain Protons | ||

| ¹³C NMR | ¹³C | ~158 | Pyridazine Ring Carbon (C-N) |

| ~114-148 | Pyridazine Ring Carbons | ||

| ~28-45 | Aminopropyl Chain Carbons |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present. For this compound, key vibrational modes would include N-H stretching of the primary and secondary amines, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyridazine ring, and N-H bending vibrations.

While a specific, published IR spectrum for this compound is not widely available, the expected absorption bands can be predicted based on its structure.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch (Amine) | 3500-3300 | -NH₂, -NH- |

| C-H Stretch (Aromatic) | 3100-3000 | Pyridazine Ring |

| C-H Stretch (Aliphatic) | 3000-2850 | Propyl Chain |

| C=N and C=C Stretch | 1650-1550 | Pyridazine Ring |

| N-H Bend (Amine) | 1650-1580 | -NH₂, -NH- |

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For aromatic systems like this compound, π → π* and n → π* transitions are typically observed. The position and intensity of the absorption bands can be influenced by the solvent and by the formation of metal complexes. The study of UV-Vis spectra is particularly useful in understanding the coordination of the ligand to metal centers.

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight of the compound and can offer structural clues through the analysis of fragmentation patterns. For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern would likely involve cleavage of the aminopropyl side chain.

Diffraction Techniques

Diffraction techniques provide definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

While a specific SCXRD study for the parent compound this compound is not readily found in published literature, analysis of related structures provides insight into the expected molecular geometry and intermolecular interactions, such as hydrogen bonding involving the amine groups and the nitrogen atoms of the pyridazine ring.

Chromatographic and Separation Techniques

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical intermediates and active compounds, including heterocyclic amines like this compound. Due to the polar nature of this compound, which contains both a pyridazine ring and an alkylamino side chain, reversed-phase HPLC is a commonly employed method for its analysis. psu.edu The basic amino groups and the hydrophilic pyridazine moiety necessitate careful method development to achieve optimal separation and peak shape. helixchrom.com

For the analysis of related aminopyridine compounds, methods often utilize C18 columns. cmes.org A typical HPLC method for a compound like this compound would likely involve a C18 or a mixed-mode column that can handle polar compounds without the need for ion-pairing reagents, which are often incompatible with mass spectrometry (LC/MS). helixchrom.comsielc.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) formate) to control the pH and ensure consistent ionization of the analyte. helixchrom.comcmes.org Adjusting the pH and the organic-to-aqueous ratio allows for the fine-tuning of retention time and resolution from potential impurities. sielc.com Detection is commonly performed using a UV detector, as the pyridazine ring possesses a chromophore that absorbs in the UV spectrum. helixchrom.comcmes.org For instance, a detection wavelength around 245-280 nm would be appropriate for aminopyridine-containing structures. cmes.orgnih.gov

A hypothetical set of HPLC conditions for the purity assessment of this compound is presented in the table below, based on established methods for similar analytes. helixchrom.comcmes.org

Table 1: Example HPLC Parameters for Analysis of this compound

| Parameter | Value/Condition |

|---|---|

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1 M Phosphate Buffer, pH 7.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 90:10 to 50:50 A:B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State in Materials

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical state of the elements within a material. researchgate.nettandfonline.com When this compound is incorporated into or onto a material's surface (e.g., as a functional coating or in a polymer matrix), XPS can provide invaluable information about its presence and chemical integrity. nih.gov

An XPS analysis of a surface containing this compound would involve irradiating the sample with a beam of X-rays and measuring the kinetic energy of the electrons that are ejected from the top 1-10 nm of the material. tandfonline.com The binding energy of these electrons is characteristic of the element and its specific chemical environment.

For this compound (C₇H₁₁N₅), the high-resolution XPS spectra of the Carbon 1s (C 1s) and Nitrogen 1s (N 1s) regions would be of particular interest. The N 1s spectrum is especially informative as the molecule contains three distinct nitrogen environments:

Pyridinic Nitrogen: The two nitrogen atoms within the pyridazine ring (N=N). These typically appear at a lower binding energy due to their sp² hybridization. nih.govacs.org

Pyridinic-like Nitrogen: The nitrogen atom of the pyridazine ring bonded to the amino side chain (C-N-C). This nitrogen is also in an sp² environment. nih.gov

Amino Nitrogen: The nitrogen atoms in the aminopropyl side chain (C-NH-C and C-NH₂). These sp³-hybridized nitrogens are expected at a different binding energy than the pyridinic nitrogens. nih.govresearchgate.net

Deconvolution of the N 1s peak would allow for the quantification of these different nitrogen species. For instance, pyridinic nitrogen typically exhibits a binding energy peak around 398.5-398.9 eV, while pyrrolic or amino nitrogens appear at higher binding energies, often around 399.5-400.5 eV. nih.govacs.orgresearchgate.netresearchgate.net Protonated amine groups (C-NH₃⁺) would be shifted to even higher binding energies (around 401.9 eV). researchgate.net Similarly, the C 1s spectrum can be deconvoluted to distinguish between C-C, C-H, C-N, and C=N bonds.

Table 3: Predicted XPS Binding Energies for this compound

| Atom | Chemical Environment | Expected Binding Energy (eV) |

|---|---|---|

| N 1s | Pyridinic (N=N, C-N=C) | ~398.7 |

| N 1s | Amino (C-NH, C-NH₂) | ~400.0 - 400.5 |

| C 1s | C-C, C-H | ~284.8 - 285.0 |

| C 1s | C-N | ~286.0 |

| C 1s | C=N (in pyridazine ring) | ~285.5 - 286.5 |

Table 4: List of Chemical Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | - |

| Acetonitrile | - |

| Ammonium formate | - |

| Dansyl Chloride | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride |

| Dabsyl Chloride | 4-(Dimethylamino)azobenzene-4'-sulfonyl chloride |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl |

| Methanol | - |

| o-Phthalaldehyde | OPA |

| 2-Mercaptoethanol | - |

| N-Acetylcysteine | - |

| Putrescine | - |

| Cadaverine | - |

| Spermidine | - |

| Spermine (B22157) | - |

| Histamine | - |

| Tyramine | - |

| Tryptamine | - |

| Phenyl isothiocyanate | PIT |

| 2-Aminopyridine | - |

| 3-Aminopyridine | - |

| 4-Aminopyridine | - |

| 3,4-Diaminopyridine | - |

| Aniline | - |

| 4-Aminophenol | - |

| 2,6-Lutidine | - |

| Norphenylephrine | - |

| 5-Aminosalicylic acid | - |

| Phenylalanine | - |

| Propylparaben | - |

| Benzoic acid | - |

| Glyphosate | - |

Emerging Applications and Material Science Potential

Optoelectronic and Electronic Materials

There is no evidence to indicate that 3-(3-Aminopropylamino)pyridazine has been synthesized or evaluated for applications in optoelectronic or electronic materials.

The use of this compound in the fabrication or as a component of Organic Light-Emitting Diodes has not been reported in the available scientific literature.

Research in Functional Materials

A comprehensive search did not yield any research on the application of this compound in the development of functional materials.

Corrosion Inhibition Studies for Metal Alloys

The prevention of metal alloy corrosion is a critical aspect of industrial maintenance and material longevity. Organic molecules, particularly those containing nitrogen and additional donor atoms, are often effective corrosion inhibitors. They function by adsorbing onto the metal surface, forming a protective barrier that shields the metal from the corrosive environment.

While direct studies on the corrosion inhibition properties of This compound are not widely published, research on similar pyridazine (B1198779) derivatives provides a strong basis for its potential efficacy. For instance, studies on various pyridazine compounds have demonstrated their ability to inhibit the corrosion of mild steel in acidic media, such as hydrochloric acid. The inhibition efficiency of these compounds is attributed to the presence of nitrogen atoms in the pyridazine ring and other functional groups, which act as adsorption centers on the metal surface.

The structure of This compound , featuring a pyridazine ring and an aminopropyl side chain, offers multiple points of interaction with a metal surface. The nitrogen atoms of the pyridazine ring, with their lone pairs of electrons, can coordinate with vacant d-orbitals of metal atoms. Furthermore, the two amino groups in the side chain provide additional sites for adsorption, potentially leading to a more stable and robust protective film. It is hypothesized that this compound could exhibit significant corrosion inhibition efficiency, a premise that invites further experimental validation.

Table 1: Postulated Corrosion Inhibition Attributes of this compound

| Property | Postulated Characteristic | Rationale |

| Adsorption Mechanism | Chemisorption and Physisorption | Presence of multiple nitrogen atoms and a flexible alkyl chain allows for both strong coordinate bonds and weaker electrostatic interactions with the metal surface. |

| Protective Film Formation | High Surface Coverage | The molecule's structure could allow for dense packing on the metal surface, creating an effective barrier against corrosive species. |

| Applicable Environments | Acidic and Neutral Media | The basic nature of the amino groups suggests potential effectiveness in neutralizing acidic environments at the metal-solution interface. |

It is important to note that the actual performance of This compound as a corrosion inhibitor would depend on various factors, including the type of metal alloy, the nature of the corrosive environment, temperature, and the concentration of the inhibitor. Detailed electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, would be necessary to quantify its inhibition efficiency and understand its mechanism of action.

Exploration as Building Blocks for Hybrid Frameworks

Hybrid frameworks, including metal-organic frameworks (MOFs) and supramolecular assemblies, are at the forefront of materials innovation. These materials are constructed from organic "building blocks" or "ligands" that coordinate with metal ions or other molecules to form extended, often porous, structures. The properties of these frameworks are highly tunable and depend on the geometry and functionality of the organic ligands.

The molecular architecture of This compound makes it an intriguing candidate as a building block for such frameworks. The pyridazine ring provides a rigid core, while the aminopropyl chain offers flexibility and reactive sites. The two nitrogen atoms within the pyridazine ring and the two amino groups on the side chain can all act as coordination sites for metal ions.

This multi-dentate character could enable the formation of complex and robust framework structures. The ability of the aminopropyl chain to rotate and bend could allow for the formation of frameworks with unique topologies and pore environments. Furthermore, the terminal primary amino group could be further functionalized post-synthesis to introduce additional properties into the framework, such as catalytic activity or specific binding sites for guest molecules.

While there is no specific literature detailing the use of This compound in hybrid frameworks, the broader class of N-substituted pyridazines has been explored as building blocks in novel supramolecular architectures. These studies demonstrate that the pyridazine core can effectively direct the assembly of intricate structures through hydrogen bonding and metal coordination.

Table 2: Potential of this compound as a Ligand for Hybrid Frameworks

| Feature | Potential Advantage in Framework Construction |

| Multiple Coordination Sites | Can act as a multidentate ligand, leading to stable and well-defined framework structures. |

| Structural Flexibility | The aminopropyl chain can adapt to different coordination geometries, potentially enabling the formation of novel network topologies. |

| Reactive Terminal Group | The primary amine allows for post-synthetic modification, enabling the tuning of the framework's properties for specific applications. |

The synthesis and characterization of hybrid frameworks based on This compound would be a valuable area of future research, potentially leading to new materials for gas storage, separation, or catalysis.

Potential as Chelating Agents for Radiometals in Research Probes

Chelating agents are molecules that can form multiple bonds to a single metal ion, effectively "sequestering" it. In the field of nuclear medicine and biomedical research, chelating agents are crucial for binding radioactive metal isotopes to targeting molecules, creating radiopharmaceutical probes for imaging or therapy.

The structure of This compound , with its multiple nitrogen donor atoms in a relatively compact arrangement, suggests its potential as a chelating agent. The two nitrogen atoms of the pyridazine ring and the two nitrogen atoms of the aminopropyl side chain could work in concert to coordinate a radiometal. The flexible side chain could wrap around the metal ion, contributing to a stable complex.

The potential of This compound as a chelating agent would need to be evaluated through detailed coordination chemistry studies. This would involve synthesizing and characterizing its complexes with relevant radiometals and assessing their stability under physiological conditions. If proven effective, this compound could serve as a platform for the development of new research probes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3-Aminopropylamino)pyridazine, and what purification methods are recommended?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, hydrazine derivatives (e.g., 3-Chloro-6-hydrazinylpyridazine) can react with aminopropylamine under reflux in solvents like ethanol or dichloromethane. Key steps include:

- Reaction conditions : 20–80°C, 12–24 hours, with catalysts like WSCD (Water-Soluble Carbodiimide) .

- Purification : Use silica gel column chromatography with eluents such as methanol/water (8:2) or ethyl acetate/hexane mixtures. Confirm purity via HPLC and elemental analysis .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Analytical techniques :

- Spectroscopy : IR for functional groups (e.g., NH stretches at ~3300 cm⁻¹), ¹H/¹³C NMR for substituent positions (δ 7–9 ppm for pyridazine protons) .

- Mass spectrometry : Confirm molecular weight (e.g., M.W. ~180–200 g/mol) and fragmentation patterns .

- Thermal analysis : Determine decomposition temperatures (>200°C) using TGA/DSC .

Q. What safety protocols are critical when handling this compound in the lab?

- Hazard mitigation :

- PPE : Wear nitrile gloves, lab coats, and goggles due to acute toxicity risks (GHS Category 4) .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in airtight containers at 2–8°C in干燥, dark conditions to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives?

- Strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of aminopropylamine.

- Catalyst screening : Test Pd-based catalysts for cross-coupling reactions or Lewis acids (e.g., ZnCl₂) for regioselectivity .

- DoE (Design of Experiments) : Vary temperature, stoichiometry, and time to identify optimal conditions via response surface methodology .

Q. What structural modifications to this compound enhance its biological activity, and how are these evaluated?

- SAR (Structure-Activity Relationship) approaches :

- Functional group substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridazine 6-position to improve binding to acetylcholinesterase .

- In vitro assays : Test inhibition of enzymes (e.g., IC₅₀ values via Ellman’s method) or antimicrobial activity using microdilution assays against Gram-positive/-negative pathogens .

Q. How should contradictory data on the compound’s pharmacokinetic properties be resolved?

- Troubleshooting steps :

- Reproducibility checks : Replicate studies under standardized conditions (pH 7.4, 37°C) .

- Computational modeling : Use QSAR (Quantitative SAR) or molecular docking (e.g., AutoDock Vina) to predict logP, BBB permeability, and CYP450 interactions .

- Meta-analysis : Compare datasets across studies (e.g., solubility in DMSO vs. saline) to identify confounding variables .

Q. What advanced techniques validate the compound’s mechanism of action in target pathways?

- Multidisciplinary approaches :

- Cellular assays : Fluorescence microscopy for subcellular localization or flow cytometry for apoptosis/necrosis ratios .

- Omics integration : Transcriptomics (RNA-seq) to identify gene expression changes or metabolomics (LC-MS) for pathway disruption analysis .

- In vivo models : Zebrafish or murine studies to assess bioavailability and toxicity thresholds .

Key Notes

- Synthesis : Prioritize regioselective methods to avoid byproducts like 6-substituted isomers .

- Data conflicts : Cross-validate spectroscopic results with computational predictions (e.g., DFT for NMR shifts) .

- Biological assays : Include positive controls (e.g., donepezil for acetylcholinesterase) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.